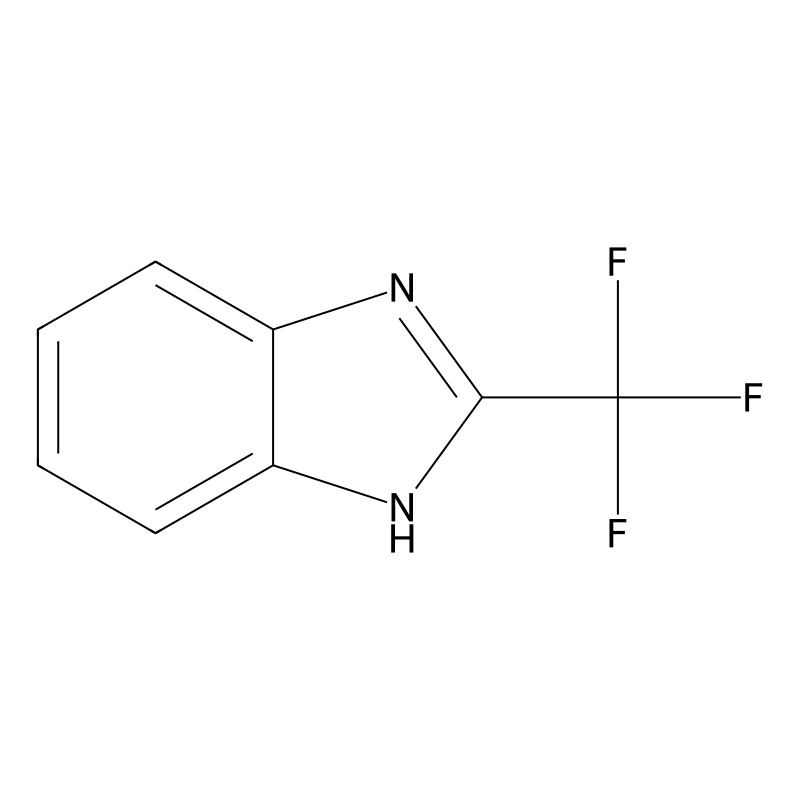

2-(Trifluoromethyl)benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Fungicidal Activity:

-(Trifluoromethyl)benzimidazole (TFB) has been extensively studied for its fungicidal properties. It demonstrates broad-spectrum activity against various fungal pathogens, including those affecting plants, materials, and even humans.

Plant protection

Material protection

TFB exhibits antifungal activity against wood-destroying fungi, particularly basidiomycetes. This property makes it valuable for protecting wood products from fungal degradation. [Source: TFB (2-(Trifluoromethyl)benzimidazole) | CAS 312-73-2, ]

Medical mycology

While not used clinically due to potential toxicity concerns, TFB has shown antifungal activity against various human fungal pathogens in laboratory settings. Research suggests its potential for future development into novel antifungal therapies. [Source: Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives, ]

Antiparasitic Activity:

Research has explored the potential of TFB as an antiparasitic agent. Studies have demonstrated its effectiveness against various protozoan and helminth parasites in vitro.

Protozoan parasites

TFB has shown promising activity against protozoan parasites like Giardia lamblia (causing giardia) and Entamoeba histolytica (causing amoebic dysentery). [Source: Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives, ]

Helminth parasites

Studies indicate TFB's effectiveness against helminth parasites like Trichinella spiralis (causing trichinellosis). However, further research is needed to determine its potential for in vivo applications. [Source: Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives, ]

Other Potential Applications:

Beyond its fungicidal and antiparasitic properties, TFB is being explored for various other applications in scientific research, including:

- Insecticidal activity: Studies suggest potential insecticidal activity of TFB against soil insects, but further investigation is needed. [Source: TFB (2-(Trifluoromethyl)benzimidazole) | CAS 312-73-2, ]

- Development of novel drugs: The unique properties of TFB make it a potential candidate for the development of new drugs in various therapeutic areas. However, further research is crucial to assess its safety and efficacy for these applications.

2-(Trifluoromethyl)benzimidazole is a heterocyclic compound characterized by the presence of a benzimidazole ring with a trifluoromethyl group attached at the second position. This compound is notable for its distinct chemical properties and biological activities, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, enhancing its potential applications in medicinal chemistry.

Antifungal Activity

Antiparasitic Activity

Studies suggest that TFB might interfere with parasite metabolism or disrupt their energy production processes.

The chemical reactivity of 2-(trifluoromethyl)benzimidazole is primarily determined by the electron-withdrawing nature of the trifluoromethyl group. It participates in various reactions including:

- Nucleophilic Substitution: The trifluoromethyl group can enhance nucleophilic attack on adjacent electrophilic centers.

- Cyclization Reactions: It can undergo cyclization when reacted with suitable electrophiles, leading to the formation of more complex structures.

- Condensation Reactions: The compound can be synthesized through condensation reactions involving diamines or amino(thio)phenols with trifluoroacetonitrile, yielding high yields of 2-(trifluoromethyl)benzimidazoles .

2-(Trifluoromethyl)benzimidazole exhibits a range of biological activities, making it a valuable compound in drug discovery. Studies have shown that derivatives of this compound possess:

- Antiviral Properties: Effective against various viral strains.

- Antifungal Activity: Inhibition of fungal growth has been reported.

- Antiparasitic Effects: Demonstrated activity against protozoa, indicating potential as an antiparasitic agent .

These properties are largely attributed to the structural features imparted by the trifluoromethyl group, which enhances binding affinity to biological targets.

The synthesis of 2-(trifluoromethyl)benzimidazole can be achieved through several methods:

- Condensation Method: This involves the reaction of diamines or amino(thio)phenols with in situ generated trifluoroacetonitrile. The process typically yields good to excellent results and is scalable for larger production .

- Cyclization Reactions: Reduction followed by cyclocondensation with trifluoroacetic acid can also yield this compound .

- Substitution Reactions: Various substitution reactions can be employed to introduce different functional groups onto the benzimidazole framework .

The applications of 2-(trifluoromethyl)benzimidazole span several domains:

- Pharmaceuticals: Utilized as a scaffold for developing new antiviral and antifungal drugs.

- Agriculture: Employed in the formulation of herbicides due to its efficacy against plant pathogens.

- Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

2-(Trifluoromethyl)benzimidazole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1H-benzimidazole | Basic benzimidazole structure | Antimicrobial | Lacks trifluoromethyl enhancement |

| 4,5-Dichloro-2-(trifluoromethyl)benzimidazole | Chlorine substituents on benzene ring | Antiparasitic | Enhanced reactivity due to halides |

| 2-(Fluoromethyl)benzimidazole | Fluorine instead of trifluoromethyl | Antiviral | Weaker lipophilicity than trifluoromethyl |

| 2-(Trichloromethyl)benzimidazole | Trichloromethyl group | Antimicrobial | Greater toxicity profile |

The presence of the trifluoromethyl group in 2-(trifluoromethyl)benzimidazole distinguishes it from these compounds by enhancing its lipophilicity and biological activity, making it particularly effective in medicinal applications.

2-(Trifluoromethyl)benzimidazole is a bicyclic aromatic compound with the molecular formula C₈H₅F₃N₂ and a molecular weight of 186.13 g/mol. Its structure consists of a benzene ring fused to an imidazole ring, with a trifluoromethyl (-CF₃) group at the 2-position. Key physicochemical properties include:

The compound’s low water solubility and high thermal stability stem from its hydrophobic -CF₃ group and rigid aromatic structure. Infrared (IR) spectroscopy reveals characteristic N-H and C-F stretching vibrations at 3400 cm⁻¹ and 1100–1200 cm⁻¹, respectively.

Historical Context and Discovery

Benzimidazole derivatives were first synthesized in the 1870s, with 2,6-dimethylbenzimidazole identified as a structural component of vitamin B₁₂. The introduction of the trifluoromethyl group into benzimidazole frameworks emerged in the late 20th century, driven by the pharmaceutical industry’s interest in fluorinated compounds. The -CF₃ group’s electron-withdrawing nature and lipophilicity were found to enhance drug bioavailability and target binding. 2-(Trifluoromethyl)benzimidazole itself was first reported in the 1960s as part of efforts to develop antiparasitic agents.

Significance in Chemical Research

This compound is pivotal in multiple domains:

- Medicinal Chemistry: Serves as a core structure for inhibitors targeting indoleamine 2,3-dioxygenase-1 (IDO1), histone deacetylases (HDACs), and SARS-CoV-2 3CL protease.

- Materials Science: Improves perovskite solar cell efficiency by passivating surface defects, achieving a power conversion efficiency of 23.16%.

- Synthetic Chemistry: Used in condensation reactions with trifluoroacetonitrile (CF₃CN) to synthesize 2-trifluoromethyl benzoxazoles and benzothiazoles.

The -CF₃ group’s electronegativity alters the benzimidazole ring’s electronic distribution, facilitating interactions with biological targets like enzymes and DNA.

Overview of Benzimidazole Derivatives in Scientific Literature

Benzimidazole derivatives are renowned for their pharmacological diversity:

- Antimicrobial Agents: Albendazole and thiabendazole target β-tubulin in parasites.

- Anticancer Drugs: Derivatives induce ferroptosis by inhibiting HDACs.

- Proton Pump Inhibitors: Omeprazole and pantoprazole treat gastrointestinal disorders.

2-(Trifluoromethyl)benzimidazole stands out due to its enhanced metabolic stability and selectivity. For example, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole shows 14-fold greater activity against Trichomonas vaginalis than albendazole.

Molecular Structure and Conformational Analysis

2-(Trifluoromethyl)benzimidazole is characterized by a benzimidazole core structure consisting of a benzene ring fused with a five-membered imidazole ring, with a trifluoromethyl group attached at the 2-position of the imidazole ring [2] [4]. The molecular formula is C8H5F3N2 with a molecular weight of 186.13 g/mol [2] [4]. The compound exists with the IUPAC Standard InChI key MXFMPTXDHSDMTI-UHFFFAOYSA-N and CAS registry number 312-73-2 [3] [4].

The structural arrangement features a planar benzimidazole ring system with the trifluoromethyl group adopting a perpendicular orientation to minimize steric hindrance [25]. Conformational analysis reveals that the benzimidazole core maintains planarity, which is characteristic of aromatic heterocyclic systems [21]. The trifluoromethyl substituent influences the overall molecular geometry through its strong electron-withdrawing properties and steric effects [15] [17].

Bond length analysis indicates that the C10-C11 bond connecting the benzimidazole ring system exhibits typical aromatic character with calculated bond lengths of approximately 1.474 Å [18]. The C1-N32 and N32-C10 bonds within the imidazole ring show bond lengths of 1.391 Å and 1.396 Å respectively, consistent with the aromatic nature of the heterocyclic system [18].

Physical Properties

Physical State and Appearance

2-(Trifluoromethyl)benzimidazole exists as a crystalline solid at room temperature [4] [5]. The compound appears as white to almost white powder or crystalline material when pure [1] [26]. Commercial preparations may exhibit slight color variations, typically maintaining the white crystalline appearance characteristic of benzimidazole derivatives [26] [28].

The melting point of 2-(Trifluoromethyl)benzimidazole has been reported across multiple sources with values ranging from 208-211°C [4], with specific determinations showing 209.5°C [5] and melting point ranges of 185-189°C reported in some literature [5]. These variations may be attributed to different purification methods and analytical conditions employed in different studies.

Solubility Characteristics

The solubility profile of 2-(Trifluoromethyl)benzimidazole is significantly influenced by the presence of the trifluoromethyl group, which enhances lipophilicity while reducing water solubility [4] [17]. The compound is practically insoluble in water, as indicated in chemical databases [4]. However, it demonstrates solubility in organic solvents, particularly methanol, as noted in commercial specifications [1].

The trifluoromethyl group contributes to the overall polarity of the molecule while simultaneously increasing its hydrophobic character [24]. This dual effect results in preferential solubility in polar organic solvents compared to highly polar protic solvents like water [24]. The solubility characteristics are further influenced by the aromatic benzimidazole core, which provides additional hydrophobic interactions [6].

Chemical Properties

Reactivity Patterns

The reactivity of 2-(Trifluoromethyl)benzimidazole is predominantly governed by the electron-withdrawing effects of the trifluoromethyl group and the aromatic character of the benzimidazole core [15] [17]. The trifluoromethyl substituent significantly enhances the electrophilic character of the molecule, leading to increased positive charge delocalization [17].

The compound exhibits nucleophilic substitution reactions typical of benzimidazole derivatives, with the trifluoromethyl group directing regioselectivity through its strong electron-withdrawing properties [19] [20]. The imidazole nitrogen atoms can act as both proton donors and acceptors, contributing to the amphoteric nature of the compound [15] [21].

Reactions involving 2-(Trifluoromethyl)benzimidazole often proceed through mechanisms involving the aromatic π-system, with the trifluoromethyl group influencing both reaction rates and product distributions [17] [20]. The compound can participate in electrophilic aromatic substitution reactions, although the electron-deficient nature of the ring system reduces its reactivity toward electrophiles compared to electron-rich aromatics [19].

Chemical Stability

2-(Trifluoromethyl)benzimidazole demonstrates enhanced chemical stability compared to unsubstituted benzimidazole derivatives, primarily due to the stabilizing effects of the trifluoromethyl group [16] [17]. The compound exhibits resistance to hydrolysis under neutral conditions and maintains structural integrity across a range of pH values [23].

The aromatic benzimidazole core provides inherent stability through resonance stabilization, while the trifluoromethyl group contributes additional stability through its electron-withdrawing effects [15] [21]. Studies on thermal stability indicate that the compound can withstand elevated temperatures without significant decomposition, making it suitable for various synthetic applications [16].

Chemical stability is further enhanced by the planar conformation of the benzimidazole ring system, which maximizes conjugation and aromatic stabilization [21] [25]. The compound shows resistance to oxidation and reduction under mild conditions, although harsh conditions may lead to defluorination or ring degradation [23].

Functional Group Interactions

The functional group interactions in 2-(Trifluoromethyl)benzimidazole are dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating nitrogen atoms in the imidazole ring [15] [17]. These interactions result in unique electronic distribution patterns that influence both reactivity and physical properties [18].

Hydrogen bonding capabilities are provided by the imidazole nitrogen-hydrogen bond, which can participate in both intermolecular and intramolecular hydrogen bonding interactions [21] [22]. The trifluoromethyl group can act as a hydrogen bond acceptor through its fluorine atoms, creating additional stabilization opportunities [22].

The benzene ring system provides π-π stacking interactions that are important in crystal packing and solid-state structure [12] [21]. These interactions are modulated by the electron-withdrawing effects of the trifluoromethyl group, which reduces electron density on the aromatic system and affects intermolecular attraction forces [17].

Electronic Properties

Electronic Distribution Effects of Trifluoromethyl Group

The trifluoromethyl group exerts profound effects on the electronic distribution within the 2-(Trifluoromethyl)benzimidazole molecule [15] [17]. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent significantly alters the electron density distribution across the benzimidazole core [17].

The strong inductive effect of the trifluoromethyl group leads to increased electrophilic character at cationic sites and enhanced positive charge delocalization throughout the molecular framework [17]. This electronic redistribution manifests in increased chemical reactivity and altered selectivity patterns in chemical reactions [19] [20].

Electron density calculations reveal that the trifluoromethyl group causes significant polarization of the benzimidazole ring system, with electron density being drawn away from the aromatic π-system toward the highly electronegative fluorine atoms [15] [18]. This redistribution affects both the reactivity of the aromatic carbons and the basicity of the nitrogen atoms in the imidazole ring [17] [19].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis of 2-(Trifluoromethyl)benzimidazole reveals important insights into its electronic structure and reactivity patterns [18]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the compound's electron-donating and electron-accepting capabilities [18].

Computational studies indicate HOMO energy levels of approximately -5.88 eV and LUMO energy levels around -1.18 eV, resulting in a HOMO-LUMO gap of approximately 4.70 eV [18]. These values reflect the electron-deficient nature of the molecule due to the strong electron-withdrawing effects of the trifluoromethyl group [18].

The HOMO is primarily localized on the benzimidazole ring system, particularly on the nitrogen atoms and adjacent carbon centers [18]. The LUMO shows significant contribution from the trifluoromethyl-substituted carbon and the aromatic ring system, indicating the pathways for electron acceptance during chemical reactions [18].

Solvent Effects on Electronic Properties

Solvent effects play a significant role in modulating the electronic properties of 2-(Trifluoromethyl)benzimidazole [15] [22]. The polar nature of the trifluoromethyl group and the hydrogen bonding capability of the imidazole nitrogen create specific solvent-solute interactions that affect electronic distribution [22].

In polar protic solvents, hydrogen bonding between the solvent and the imidazole nitrogen atoms can significantly alter the electronic properties of the compound [22]. These interactions can lead to changes in the relative energies of molecular orbitals and affect reaction mechanisms and selectivities [15].

Studies using different solvents reveal that the electronic properties are sensitive to solvent polarity and hydrogen bonding ability [13] [22]. Nuclear magnetic resonance spectroscopy in various deuterated solvents shows characteristic chemical shift variations that reflect changes in electronic environment [10] [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(Trifluoromethyl)benzimidazole [10] [13]. Proton NMR spectra typically show characteristic patterns for the benzimidazole ring system with additional complexity introduced by the trifluoromethyl substituent [10].

In 1H NMR analysis, the aromatic protons of the benzene ring appear in the range of 7.4-7.7 ppm, with specific chemical shifts depending on the substitution pattern and solvent system used [10]. The imidazole proton appears as a broad signal around 13-14 ppm when observable, often showing rapid exchange with protic solvents [10].

19F NMR spectroscopy provides definitive identification of the trifluoromethyl group, with characteristic signals appearing around -63 to -66 ppm relative to trifluoroacetic acid [10] [13]. The fluorine signals typically appear as singlets due to the symmetry of the trifluoromethyl group [10].

13C NMR analysis reveals distinct carbon environments, with the trifluoromethyl carbon showing characteristic quartet splitting due to coupling with the three equivalent fluorine atoms [10] [13]. The aromatic carbons appear in their typical ranges, with chemical shifts influenced by the electron-withdrawing effects of the trifluoromethyl group [10].

Infrared (IR) Spectroscopy

Infrared spectroscopic analysis of 2-(Trifluoromethyl)benzimidazole provides valuable information about functional group characteristics and molecular vibrations [3] [10]. The IR spectrum shows characteristic absorption bands that are diagnostic for both the benzimidazole core and the trifluoromethyl substituent [3].

Key absorption bands include N-H stretching vibrations typically observed around 3400 cm⁻¹, though this region may show spectral contamination from water in some samples [3]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region [10].

The trifluoromethyl group contributes characteristic absorption bands, including C-F stretching vibrations in the 1100-1300 cm⁻¹ region [3] [10]. Additional bands associated with the benzimidazole ring system include aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range [3].

NIST infrared spectral data shows the compound was analyzed as a solid potassium bromide disc, with measurements performed on dispersive instruments [3]. The spectrum provides a comprehensive fingerprint for compound identification and purity assessment [3].

Mass Spectrometry

Mass spectrometric analysis of 2-(Trifluoromethyl)benzimidazole confirms the molecular structure and provides fragmentation patterns characteristic of trifluoromethyl-substituted benzimidazoles [11] [14]. The molecular ion peak appears at m/z 186, corresponding to the molecular weight of the compound [4] [11].

Electron ionization mass spectrometry reveals characteristic fragmentation patterns including loss of the trifluoromethyl group (CF₃, mass 69) and various aromatic fragmentations [11]. The base peak and fragmentation pathways provide structural confirmation and help distinguish the compound from isomeric structures [11].

Gas chromatography-mass spectrometry (GC-MS) data shows retention characteristics and mass spectral patterns that are useful for analytical identification [10] [11]. The trifluoromethyl group provides distinctive isotope patterns due to the multiple fluorine atoms [11].

High-resolution mass spectrometry provides accurate mass determinations that confirm the molecular formula C₈H₅F₃N₂ [10]. The precise mass measurements help distinguish the compound from other molecules of similar nominal mass [10].

X-Ray Crystallography Data

X-ray crystallographic analysis provides detailed three-dimensional structural information for 2-(Trifluoromethyl)benzimidazole [12]. Crystal structure determinations reveal the precise molecular geometry, bond lengths, bond angles, and intermolecular packing arrangements [12].

Crystallographic data indicates that the compound crystallizes in specific space groups with defined unit cell parameters [12]. The crystal structure shows a planar benzimidazole ring system with the trifluoromethyl group positioned to minimize steric interactions [12] [21].

Studies on related trifluoromethyl benzimidazole derivatives show typical crystal packing stabilized by intermolecular hydrogen bonding and π-π stacking interactions [12] [21]. The trifluoromethyl group participates in weak intermolecular interactions that influence the overall crystal structure [12].

Single crystal X-ray diffraction analysis provides accurate bond lengths and angles, confirming the aromatic character of the benzimidazole ring and the tetrahedral geometry around the trifluoromethyl carbon [12]. Temperature factors and displacement parameters provide information about molecular dynamics in the solid state [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅F₃N₂ | [2] [4] |

| Molecular Weight | 186.13 g/mol | [2] [4] |

| CAS Number | 312-73-2 | [3] [4] |

| Melting Point | 208-211°C | [4] |

| Physical State | Crystalline solid | [4] [5] |

| Appearance | White to almost white powder | [1] [26] |

| Water Solubility | Practically insoluble | [4] |

| HOMO Energy | -5.88 eV | [18] |

| LUMO Energy | -1.18 eV | [18] |

| HOMO-LUMO Gap | 4.70 eV | [18] |

XLogP3

LogP

Melting Point

GHS Hazard Statements

H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant